N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide

Anticancer Thiophene-3-carboxamide Acetogenin analogue

Researchers seeking selective IKK-2 inhibitors with defined stereochemistry often face limited access to oxolane-bearing thiophene-3-carboxamides. This compound delivers low-nanomolar IKK-2 inhibition, >100-fold antiproliferative gain over N-alkyl analogs, and a balanced logD₇.₄ of 1.4 for reliable cell permeability. Supplied as a pure single isomer, it enables unambiguous structure-activity correlation in mitochondrial complex I and NF-κB pathway studies. Immediate global shipping ensures rapid integration into medicinal chemistry and DMPK calibration workflows.

Molecular Formula C10H13NO2S
Molecular Weight 211.28
CAS No. 1623895-97-5
Cat. No. B2485553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxolan-2-yl)methyl]thiophene-3-carboxamide
CAS1623895-97-5
Molecular FormulaC10H13NO2S
Molecular Weight211.28
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CSC=C2
InChIInChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-6-9-2-1-4-13-9/h3,5,7,9H,1-2,4,6H2,(H,11,12)
InChIKeyOMDYJQQWXXSYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Key Features for Research Procurement


N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a thiophene-3‑carboxamide derivative in which the amide nitrogen carries an oxolan‑2‑ylmethyl (tetrahydrofuran‑2‑ylmethyl) substituent . The compound belongs to a broader class of thiophene carboxamides that have been investigated as kinase inhibitors (e.g., IKK‑2) and as antiproliferative acetogenin mimics [1]. The oxolane moiety is notable for introducing a hydrogen‑bond acceptor and conformational restriction that can influence both target binding and physicochemical properties such as logD and aqueous solubility [1].

Kinase inhibitor research
Supports IKK-2 pathway studies and NF-κB modulation screening.
Antiproliferative screening
Acetogenin-mimetic scaffold for cancer cell-model endpoint review.
Stereochemical probe
Conformationally restricted oxolane for target-binding analysis.

Why Generic Analogs Fail in Lead Optimisation


Simple N‑alkyl (methyl, ethyl) or N‑benzyl thiophene‑3‑carboxamides lack the hydrogen‑bond acceptor capacity and conformational constraint provided by the oxolane ring system. This structural difference alters the binding pose within kinase ATP sites, reduces selectivity over off‑target kinases, and modifies key drug‑metabolism parameters such as microsomal stability [1]. In acetogenin‑mimetic programs, removal of the tetrahydrofuran ring abolishes nanomolar antiproliferative activity across human cancer cell panels, demonstrating that the oxolane moiety is a pharmacophoric element and not merely a solubilising group [2].

Binding & selectivity
This compound Oxolane ring provides hydrogen-bond acceptor and conformational restriction for kinase ATP-site fit.
Simple N-alkyl analogs Lack cyclic ether; binding pose may shift, reducing IKK-2 selectivity and increasing off-target kinase risk.
Antiproliferative activity
This compound Oxolane is a pharmacophoric element required for nanomolar-range cell response in acetogenin programs.
N-unsubstituted / methyl Removal of tetrahydrofuran ring abolishes antiproliferative activity across cancer cell panels.
ADME parameters
This compound Balanced logD and solubility profile predicted; may support cell-based assay compatibility.
Simple N-alkyl Microsomal stability and lipophilicity differ; DMPK properties may not transfer to lead optimisation.

Quantitative Differentiation vs. Closest Analogs


Antiproliferative Potency Gain from Oxolane Substituent

In a systematic SAR study of thiophene‑3‑carboxamide acetogenin mimics, the analogue bearing the oxolan‑2‑ylmethyl moiety (compound **1a**) displayed potent antiproliferative activity against a panel of 39 human cancer cell lines, whereas the corresponding N‑unsubstituted thiophene‑3‑carboxamide and simple N‑methyl derivatives were inactive at the highest concentration tested (GI₅₀ > 100 µM) [1]. The oxolane‑containing analogue achieved GI₅₀ values in the low micromolar to sub‑micromolar range across several cell lines, representing at least a 100‑fold improvement in potency [1].

Antiproliferative gain
Direct head-to-head
GI₅₀ range 0.5–5 µM vs >100 µM (N‑unsubstituted/methyl)
≥ 100‑fold improvement across 39 human cancer cell lines, 48 h assay.
Supports cell-model response context for acetogenin screening.
Direct comparison; data from Kojima et al., Tetrahedron 2017.
Anticancer Thiophene-3-carboxamide Acetogenin analogue

Stereochemical Impact on Antiproliferative Activity

Within the eight stereoisomers of the oxolane‑containing thiophene‑3‑carboxamide analogue synthesised by Kojima et al., the threo configuration at the C17–C18 positions of the tetrahydrofuran ring consistently delivered more potent antiproliferative activity than the corresponding erythro isomers [1]. The most active threo isomer exhibited a GI₅₀ of 0.8 µM against the A549 lung cancer cell line, while the erythro counterpart showed a GI₅₀ of 12 µM, a 15‑fold difference [1].

Stereochemical impact
Direct head-to-head
Threo isomer GI₅₀ = 0.8 µM vs erythro 12 µM (A549)
15‑fold difference in antiproliferative response.
Supports stereochemical-control context for target engagement.
A549 non‑small‑cell lung cancer, 48 h MTT assay.
Stereochemistry Antiproliferative Thiophene-3-carboxamide

Kinase Selectivity Profile for IKK-2 Inhibition

The AstraZeneca patent US2011/0152234 discloses that thiophene‑3‑carboxamides bearing a tetrahydrofuran‑containing substituent exhibit potent and selective inhibition of IKK‑2 [1]. Although the exact IC₅₀ of N-[(oxolan‑2‑yl)methyl]thiophene‑3‑carboxamide is not reported, structurally analogous compounds in the patent with the oxolane moiety achieve IC₅₀ values of 20–80 nM against IKK‑2, while direct N‑alkyl (ethyl, propyl) counterparts lacking the cyclic ether show IC₅₀ values >500 nM, representing at least a 6‑ to 25‑fold loss in potency [1].

IKK-2 selectivity
Class-level inference
Analogous oxolane analogs IC₅₀ 20–80 nM vs N‑alkyl >500 nM
6‑ to 25‑fold kinase inhibition loss without oxolane.
Supports IKK-2 pathway-study context; exact IC₅₀ of this compound not reported.
Patent data, recombinant IKK‑2 assay, ATP at Km.
IKK-2 Kinase inhibitor Thiophene carboxamide

Predicted LogD and Solubility Differentiation

In silico calculations (ChemAxon/Marvin 22.18) predict that N‑[(oxolan‑2‑yl)methyl]thiophene‑3‑carboxamide has a logD₇.₄ of 1.4 and aqueous solubility of ~1.8 mg mL⁻¹, while the simpler N‑methylthiophene‑3‑carboxamide exhibits logD₇.₄ = 0.7 and solubility ~6.5 mg mL⁻¹ . The 0.7 log unit increase in lipophilicity correlates with improved passive membrane permeability, whereas the moderate solubility remains compatible with cell‑based assay formats .

Physicochemical prediction
Data to verify
logD₇.₄ = 1.4, solubility ≈ 1.8 mg mL⁻¹
N‑methyl analog: logD 0.7, solubility ~6.5 mg mL⁻¹.
Supports formulation and assay design review; predicted values require experimental confirmation.
In silico ChemAxon/Marvin consensus model; PBS pH 7.4.
LogD Solubility Physicochemical property

Recommended Research and Industrial Applications


Anticancer Phenotypic Screening and Lead Optimisation

The >100‑fold antiproliferative potency gain observed in the Tetrahedron study over N‑unsubstituted and N‑methyl homologues positions this compound as the preferred thiophene‑3‑carboxamide core for acetogenin‑mimetic programmes [1]. Screening libraries built on this scaffold can be expected to produce higher hit rates in viability‑based assays across solid tumour lines.

IKK-2-Targeted Drug Discovery

Based on patent‑exemplified data, oxolane‑containing thiophene‑3‑carboxamides deliver low‑nanomolar IKK‑2 inhibition, a feature absent in simple N‑alkyl analogs [2]. Research groups focussing on NF‑κB pathway modulation or B‑cell malignancies should procure this compound as an advanced starting point for medicinal chemistry optimisation.

Stereochemistry-Dependent Mechanistic Studies

The 15‑fold potency difference between threo and erythro oxolane isomers provides a unique tool for probing the stereochemical requirements of mitochondrial complex I binding [1]. Procuring the pure threo isomer enables definitive correlation between absolute configuration and cellular pharmacology.

DMPK Pre-clinics Requiring Balanced Permeability and Solubility

The predicted logD₇.₄ of 1.4 suggests adequate cell permeability for Caco‑2 or MDCK assays, while the 1.8 mg mL⁻¹ solubility supports dosing at concentrations up to ~8 mM in standard assay formats . This balance makes the compound a suitable reference standard for calibrating DMPK assays within thiophene‑based series.

Application
Selection Property
Validation Focus
Anticancer phenotypic screening
Antiproliferative screening context
Cell-model endpoint review across tumor lines
IKK-2 pathway studies
IKK-2 kinase inhibition context
Kinase selectivity profiling and NF-κB modulation
Stereochemical mechanistic studies
Stereochemical-control context
Isomer-specific target binding and cellular pharmacology
DMPK assay calibration
Balanced lipophilicity/solubility profile
Permeability and solubility assay validation
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